molecular formula C12H22N4O2S B10966874 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-(ethylsulfonyl)piperazine

1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-(ethylsulfonyl)piperazine

Cat. No.: B10966874
M. Wt: 286.40 g/mol
InChI Key: ZFQIDHKKXNTQDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-(ethylsulfonyl)piperazine is a complex organic compound that features a pyrazole ring and a piperazine ring, both of which are important scaffolds in medicinal chemistry The compound is characterized by its unique structural features, which include a dimethyl-substituted pyrazole ring and an ethylsulfonyl group attached to the piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-(ethylsulfonyl)piperazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the alkylation of 1,5-dimethyl-1H-pyrazole with a suitable alkylating agent to introduce the pyrazole moiety. This is followed by the sulfonation of the piperazine ring using ethylsulfonyl chloride under basic conditions. The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-(ethylsulfonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-(ethylsulfonyl)piperazine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent, due to its ability to modulate specific biological pathways.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-(ethylsulfonyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate signal transduction pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,5-Dimethyl-1H-pyrazole: A simpler analog that lacks the piperazine and ethylsulfonyl groups.

    4-(Ethylsulfonyl)piperazine: A compound that contains the piperazine and ethylsulfonyl groups but lacks the pyrazole moiety.

Uniqueness

1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-(ethylsulfonyl)piperazine is unique due to the combination of its structural features, which confer distinct chemical reactivity and biological activity. The presence of both the pyrazole and piperazine rings, along with the ethylsulfonyl group, allows for a wide range of interactions with biological targets and makes it a versatile compound in various research and industrial applications.

Properties

Molecular Formula

C12H22N4O2S

Molecular Weight

286.40 g/mol

IUPAC Name

1-[(1,5-dimethylpyrazol-4-yl)methyl]-4-ethylsulfonylpiperazine

InChI

InChI=1S/C12H22N4O2S/c1-4-19(17,18)16-7-5-15(6-8-16)10-12-9-13-14(3)11(12)2/h9H,4-8,10H2,1-3H3

InChI Key

ZFQIDHKKXNTQDW-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)N1CCN(CC1)CC2=C(N(N=C2)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.